Sambutoxine

Vue d'ensemble

Description

Sambutoxin is a mycotoxin that can be isolated from the wheat culture of Fusarium sambucinum .

Synthesis Analysis

The total synthesis of Sambutoxin has been achieved, establishing the relative and absolute stereochemistry of the naturally occurring mycotoxin . The methodology for enantiocontrolled construction of 1,3-anti-dimethyl arrays and a novel Saegusa oxidation were featured to provide a pyridinone methide leading to the formation of the central dihydropyran ring .

Molecular Structure Analysis

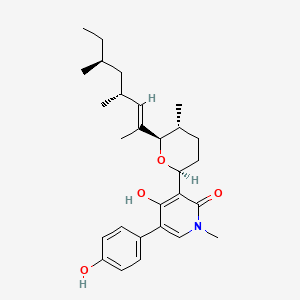

Sambutoxin has a molecular formula of C28H39NO4 . Its structure was elucidated by analysis of detailed spectroscopic data, ECD spectra, chemical hydrolysis, 13C NMR calculation, and DP4+ analysis .

Chemical Reactions Analysis

Sambutoxin is involved in synthetic transformations centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .

Physical And Chemical Properties Analysis

Sambutoxin is a light-yellow oil . It has a molecular weight of 453.6 and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Activité inhibitrice de l'α-glucosidase

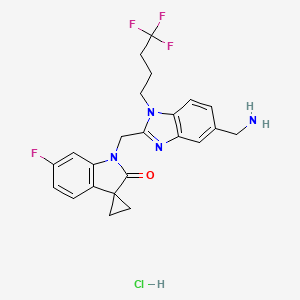

Les dérivés de la sambutoxine ont été trouvés pour présenter une activité inhibitrice significative de l'α-glucosidase {svg_1}. Cette activité est meilleure que le contrôle positif 1-deoxynojirimycine (IC50 = 80,8 ± 0,3 μM), et la valeur IC50 était dans la plage de 12,6 ± 0,9 à 57,3 ± 1,3 μM {svg_2}. Cela fait de la this compound un candidat potentiel pour le développement de nouveaux médicaments antidiabétiques.

Inhibition de la chaîne respiratoire

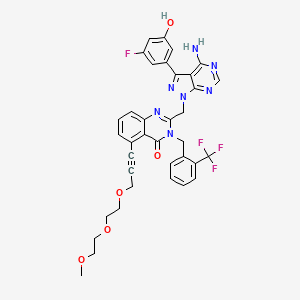

La this compound, une nouvelle toxine de Fusarium sambucinum, s'est avérée être un inhibiteur puissant et sélectif du transport des électrons entre les cytochromes b et cc1 de la chaîne respiratoire dans les mitochondries {svg_3}. Cette propriété unique pourrait être utilisée dans l'étude de la fonction mitochondriale et le développement de médicaments ciblant la chaîne respiratoire.

Biosynthèse

La biosynthèse de la this compound a été étudiée, fournissant des informations précieuses sur la production de ce composé {svg_4}. La compréhension de la biosynthèse de la this compound pourrait conduire au développement de méthodes pour sa production à grande échelle, ce qui serait bénéfique pour ses applications thérapeutiques potentielles.

Potentiel antidiabétique

Compte tenu de son activité inhibitrice de l'α-glucosidase, la this compound pourrait être explorée comme un médicament antidiabétique potentiel {svg_5}. Le développement de nouveaux médicaments antidiabétiques est d'une grande importance en raison de la prévalence croissante du diabète dans le monde.

Mécanisme D'action

Target of Action

Sambutoxin, a novel toxin from Fusarium sambucinum, primarily targets the respiratory chain in mitochondria . It acts as a potent and selective inhibitor to the electron transport between cytochromes b and cc1 .

Mode of Action

Sambutoxin interacts with its targets by inhibiting the electron transport between cytochromes b and cc1 of the respiratory chain in mitochondria . This interaction disrupts the normal function of the respiratory chain, leading to changes in cellular energy production.

Biochemical Pathways

The primary biochemical pathway affected by Sambutoxin is the mitochondrial respiratory chain . By inhibiting electron transport, Sambutoxin disrupts the normal flow of electrons through this pathway, which can have downstream effects on cellular energy metabolism.

Result of Action

Sambutoxin has been found to have significant effects at the molecular and cellular levels. It has been shown to induce the production of reactive oxygen species (ROS), cause DNA damage, affect mitochondrial transmembrane potential, and induce cell apoptosis . These effects could potentially contribute to its observed toxicity.

Action Environment

The action, efficacy, and stability of Sambutoxin can be influenced by various environmental factors. For instance, the production of Sambutoxin by Fusarium sambucinum may be influenced by the conditions in which the fungus is grown . Additionally, the effect of Sambutoxin on cells can be influenced by the cellular environment, including factors such as the presence of other molecules and the state of the cells . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sambutoxin plays a crucial role in biochemical reactions by inhibiting the electron transport between cytochromes b and cc1 in the mitochondrial respiratory chain . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production. Sambutoxin interacts with various enzymes and proteins, including succinate dehydrogenase and NADH oxidase, by binding to their active sites and inhibiting their activity . These interactions are highly specific and result in the selective inhibition of mitochondrial respiration.

Cellular Effects

Sambutoxin exerts significant effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest in cancer cells by promoting the expression of p53 and p21, leading to the inhibition of cell proliferation . Additionally, Sambutoxin influences cell signaling pathways, such as the p21/CyclinD1/Rb signaling pathway, and affects gene expression by altering the transcriptional activity of key regulatory genes . These cellular effects contribute to its potential as an antitumor agent.

Molecular Mechanism

The molecular mechanism of Sambutoxin involves its binding interactions with biomolecules and enzyme inhibition. Sambutoxin directly inhibits the electron transport chain by binding to cytochromes b and cc1, preventing the transfer of electrons and disrupting mitochondrial respiration . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, resulting in oxidative stress and cellular damage . Additionally, Sambutoxin induces changes in gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sambutoxin have been observed to change over time. Sambutoxin exhibits stability under various conditions, but its degradation products can accumulate and exert long-term effects on cellular function . In vitro studies have shown that prolonged exposure to Sambutoxin leads to sustained inhibition of mitochondrial respiration and increased oxidative stress . In vivo studies have demonstrated that the long-term effects of Sambutoxin include alterations in cellular metabolism and gene expression, contributing to its cytotoxicity .

Dosage Effects in Animal Models

The effects of Sambutoxin vary with different dosages in animal models. At low doses, Sambutoxin exhibits minimal toxicity and primarily affects mitochondrial respiration . At higher doses, Sambutoxin induces significant cytotoxicity and can cause adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications of Sambutoxin .

Metabolic Pathways

Sambutoxin is involved in various metabolic pathways, including the biosynthesis of secondary metabolites in Fusarium sambucinum . It interacts with enzymes such as polyketide synthases and cytochrome P450 monooxygenases, which are involved in its biosynthesis and modification . Sambutoxin also affects metabolic flux by altering the levels of key metabolites, such as ATP and ROS, and influencing the activity of metabolic enzymes . These interactions contribute to its overall biochemical activity and toxicity.

Transport and Distribution

Sambutoxin is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in mitochondria, where it exerts its inhibitory effects on the respiratory chain . Sambutoxin’s localization and accumulation are influenced by its interactions with mitochondrial membrane proteins and transporters . These interactions facilitate its transport across cellular membranes and contribute to its subcellular distribution.

Subcellular Localization

Sambutoxin exhibits specific subcellular localization, primarily targeting mitochondria . It is directed to mitochondria through targeting signals and post-translational modifications that facilitate its import and retention within the organelle . Sambutoxin’s activity and function are closely linked to its subcellular localization, as its inhibitory effects on the respiratory chain are dependent on its presence in mitochondria . This localization is crucial for its biochemical activity and cytotoxicity.

Propriétés

IUPAC Name |

3-[(2S,5R,6R)-6-[(E,4R,6S)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+/t17-,18+,19+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYDVAOTXPELMH-SPRAOHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@@H](C)/C=C(\C)/[C@H]1[C@@H](CC[C@H](O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100368 | |

| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160047-56-3 | |

| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160047-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sambutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160047563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)